molecular formula C7H8ClNO2 B2569538 2-(Chloromethyl)-6,7-dihydro-4H-pyrano[3,4-d]oxazole CAS No. 1260666-56-5

2-(Chloromethyl)-6,7-dihydro-4H-pyrano[3,4-d]oxazole

Cat. No.: B2569538
CAS No.: 1260666-56-5
M. Wt: 173.6
InChI Key: MGYSQRDPKHQFLD-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6,7-dihydro-4H-pyrano[3,4-d]oxazole is a heterocyclic compound that features a fused pyran and oxazole ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the chloromethyl group and the oxazole ring imparts unique chemical properties to the molecule, making it a valuable target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-6,7-dihydro-4H-pyrano[3,4-d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(chloromethyl)oxazole with a suitable dihydropyran derivative in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-6,7-dihydro-4H-pyrano[3,4-d]oxazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

    Reduction: Reduction reactions can be used to modify the oxazole ring or the pyran moiety.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

Scientific Research Applications

2-(Chloromethyl)-6,7-dihydro-4H-pyrano[3,4-d]oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6,7-dihydro-4H-pyrano[3,4-d]oxazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, enhancing the binding affinity to the target .

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)oxazole: Shares the oxazole ring but lacks the fused pyran system.

    6,7-Dihydro-4H-pyrano[3,4-d]oxazole: Lacks the chloromethyl group but retains the fused ring system.

    2-(Bromomethyl)-6,7-dihydro-4H-pyrano[3,4-d]oxazole: Similar structure but with a bromomethyl group instead of chloromethyl.

Uniqueness

2-(Chloromethyl)-6,7-dihydro-4H-pyrano[3,4-d]oxazole is unique due to the combination of the chloromethyl group and the fused pyran-oxazole ring system. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(chloromethyl)-6,7-dihydro-4H-pyrano[3,4-d][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c8-3-7-9-5-4-10-2-1-6(5)11-7/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYSQRDPKHQFLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1OC(=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260666-56-5
Record name 2-(chloromethyl)-6,7-dihydro-4H-pyrano[3,4-d]oxazole
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